Montelukast-d6 - 1093746-29-2

Montelukast-d6

Catalog Number: EVT-1202630
CAS Number: 1093746-29-2
Molecular Formula: C35H36ClNO3S
Molecular Weight: 592.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Montelukast-d6 involves several key steps:

  1. Deuteration of Starting Materials: This initial phase introduces deuterium atoms into the precursor compounds, which is essential for creating the deuterated final product.
  2. Formation of the Quinoline Derivative: The deuterated intermediates are then utilized to synthesize a quinoline derivative, a critical component in the structure of Montelukast-d6.
  3. Coupling Reactions: The quinoline derivative undergoes coupling reactions with other deuterated intermediates to form the complete Montelukast-d6 structure.
  4. Salt Formation: The final step involves converting Montelukast-d6 into its sodium salt form, enhancing its solubility and stability for various applications .

The industrial production mirrors these laboratory methods but is scaled to meet commercial demands, ensuring consistency and regulatory compliance.

Molecular Structure Analysis

Montelukast-d6 features a complex molecular structure characterized by multiple functional groups:

  • Chemical Formula: C35_{35}H36_{36}ClNO3_3S.Na
  • Molecular Weight: Approximately 586.2 g/mol (for the sodium salt form).
  • InChI Key: LBFBRXGCXUHRJY-KSWPWUDBSA-M
  • Structural Features: The compound includes a cyclopropaneacetic acid moiety, a thioether linkage, and a chlorinated quinoline component, which contribute to its biological activity .
Chemical Reactions Analysis

Montelukast-d6 participates in several chemical reactions:

  1. Oxidation: It can undergo oxidation to generate various metabolites, which may exhibit altered pharmacological properties.
  2. Reduction: Reduction reactions can yield different derivatives that may be therapeutically relevant.
  3. Substitution Reactions: These reactions can occur at specific sites on the molecule, allowing for the synthesis of substituted derivatives that may enhance efficacy or alter pharmacokinetics.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical choices.
  • Substitution Conditions: Often involve halogens or nucleophiles under controlled conditions to ensure specificity.
Mechanism of Action

Montelukast-d6 functions primarily as a leukotriene receptor antagonist. By binding to cysteinyl leukotriene receptors (CysLT1), it inhibits the action of leukotrienes, inflammatory mediators involved in asthma and allergic responses. This mechanism leads to bronchodilation and reduced inflammation in the airways.

Data on Mechanism

Studies have shown that Montelukast effectively reduces bronchoconstriction induced by leukotrienes in both in vitro and in vivo models, thus validating its therapeutic role in respiratory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its sodium salt form; solubility enhances its bioavailability for therapeutic uses.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but should be protected from moisture and light.
  • pH Range: The compound exhibits stability across a broad pH range, making it suitable for various formulations.

Relevant data indicate that Montelukast-d6 retains structural integrity during standard analytical procedures such as high-performance liquid chromatography (HPLC) .

Applications

Montelukast-d6 is primarily utilized in scientific research, particularly in:

  • Analytical Method Development: Used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying Montelukast levels in biological samples .
  • Pharmacokinetic Studies: Facilitates understanding of drug metabolism and pharmacodynamics due to its isotopic labeling with deuterium, allowing for precise tracking within biological systems .
  • Quality Control Applications: Employed during method validation processes to ensure accuracy and reliability in pharmaceutical formulations involving Montelukast .

Properties

CAS Number

1093746-29-2

Product Name

Montelukast-d6

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C35H36ClNO3S

Molecular Weight

592.2 g/mol

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1/i1D3,2D3

InChI Key

UCHDWCPVSPXUMX-ZCAOFVIOSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Synonyms

1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-[1-hydroxy-1-(methyl-d3)ethyl-2,2,2-d3]phenyl]propyl]thio]methyl]cyclopropaneacetic Acid;

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)(C([2H])([2H])[2H])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.